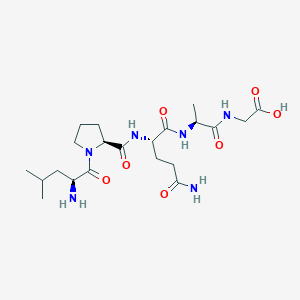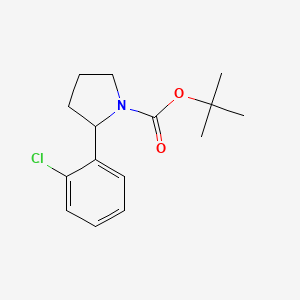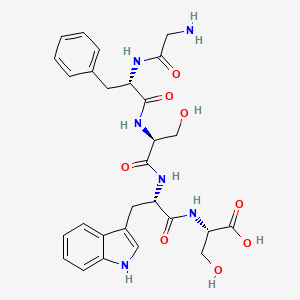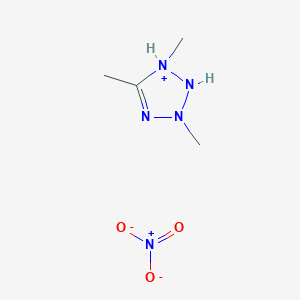
2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione is a purine derivative with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares structural similarities but differs in its biological activity.
Ganciclovir: Another purine derivative with antiviral properties.
2-Amino-6,8-dihydroxypurine: Similar in structure but with different functional groups and applications.
Uniqueness
2-Amino-4-hydroxy-9-methyl-4,9-dihydro-1H-purine-6,8-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
832729-47-2 |
|---|---|
Molecular Formula |
C6H7N5O3 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2-amino-4-hydroxy-9-methyl-1H-purine-6,8-dione |
InChI |
InChI=1S/C6H7N5O3/c1-11-5(13)8-2-3(12)9-4(7)10-6(2,11)14/h14H,1H3,(H3,7,9,10,12) |
InChI Key |
HJVONKJHRNARRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N=C2C1(N=C(NC2=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B14211073.png)
![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)






![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)

![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)
